

X-ray crystallography studies of 4-Iodo-2-(trifluoromethyl)pyridine derivatives

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Compound of Interest

Compound Name: 4-Iodo-2-(trifluoromethyl)pyridine

Cat. No.: B155714

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Comparative Crystallographic Analysis of Substituted Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallography data for two substituted pyridine derivatives. While crystallographic data for **4-iodo-2-(trifluoromethyl)pyridine** was not publicly available at the time of this publication, this guide serves as a model for the structural comparison of related compounds, utilizing data from published studies on 4-(trifluoromethyl)pyridine-2-carboxylic acid and a fluorinated 2-(2-pyridyl)quinoline derivative. Understanding the three-dimensional structure of such compounds is crucial for rational drug design and the development of novel therapeutics.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two distinct substituted pyridine derivatives, offering a side-by-side comparison of their solid-state structures.

Parameter	4-(trifluoromethyl)pyridine-2-carboxylic acid	2-(6,7-difluoro-5-phenylpyridin-2-yl)quinoline
Chemical Formula	C7H4F3NO2	C20H12F2N2
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P21/n
a (Å)	9.1863(6)	10.134(2)
b (Å)	15.1325(9)	12.019(2)
c (Å)	17.6356(11)	12.879(3)
α (°)	107.189(2)	90
β (°)	93.126(2)	109.43(3)
γ (°)	103.753(2)	90
Volume (Å ³)	2254.2(2)	1478.4(5)
Z	12	4
Temperature (K)	100(2)	293(2)
Radiation type	Mo K α	Mo K α
Wavelength (Å)	0.71073	0.71073
R-factor (%)	5.18	4.6
Data Source	--INVALID-LINK--	--INVALID-LINK--

Experimental Protocols

Synthesis and Crystallization:

The synthesis of substituted pyridine derivatives can be achieved through various established organic chemistry methodologies. For instance, 2-(2-pyridyl)quinolines can be synthesized via the Boger reaction of 1,2,4-triazines with enamines or ynamines.[\[1\]](#)

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, needle-shaped yellow crystals of some pyridine derivatives have been grown from solutions in ethyl acetate/hexanes. The choice of solvent and crystallization conditions (e.g., temperature, concentration) is critical and often determined empirically.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:

A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD).[2]

The diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, and subsequently refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[3]

Visualizations

General Workflow for X-ray Crystallography

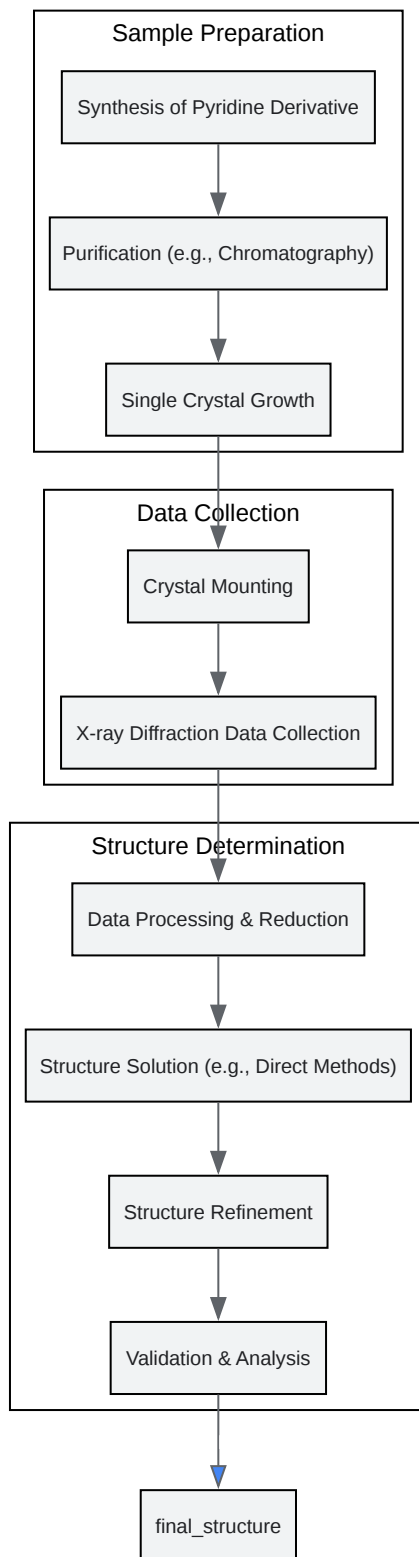
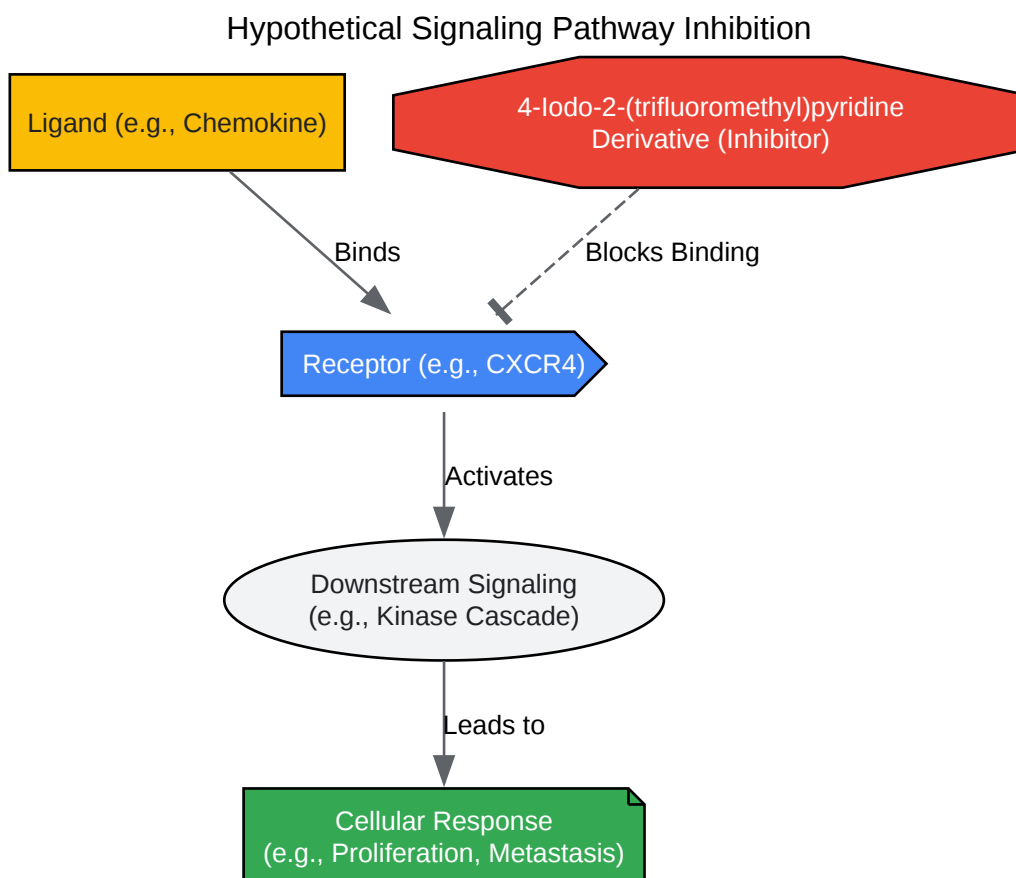
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Figure 1. A generalized workflow for determining the crystal structure of a small molecule using X-ray crystallography.



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Figure 2. A diagram illustrating the hypothetical role of a **4-iodo-2-(trifluoromethyl)pyridine** derivative as an antagonist of a cell surface receptor, thereby inhibiting downstream signaling and cellular responses.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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